Bromodichloromethane

Catalog No.
S571726
CAS No.
75-27-4
M.F
CHBrCl2
M. Wt
163.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromodichloromethane

CAS Number

75-27-4

Product Name

Bromodichloromethane

IUPAC Name

bromo(dichloro)methane

Molecular Formula

CHBrCl2

Molecular Weight

163.83 g/mol

InChI

InChI=1S/CHBrCl2/c2-1(3)4/h1H

InChI Key

FMWLUWPQPKEARP-UHFFFAOYSA-N

SMILES

C(Cl)(Cl)Br

Solubility

5 to 10 mg/mL at 66° F (NTP, 1992)
0.02 M
Very soluble in ethanol, ethyl ether, benzene and acetone; slightly soluble in carbon tetrachloride.
Very soluble in organic solvents; miscible with chloroform
In water, 3.968X10+3 mg/L at 30 °C
Solubility in water, g/100ml at 20 °C: 0.45 (poor)

Synonyms

bromodichloromethane, bromodichloromethane, 14C-labeled, bromodichloromethane, ion(1-), dichlorobromomethane

Canonical SMILES

C(Cl)(Cl)Br

Historical Applications:

Bromodichloromethane (also known as BDM) has a limited history of use in scientific research. It was previously employed as:

  • A solvent: BDM's ability to dissolve various organic materials, including fats, waxes, and resins, made it useful in certain research applications. However, safer alternatives have largely replaced it due to concerns about its toxicity. ATSDR, Toxicological Profile for Bromodichloromethane: )
  • A flame retardant and fire extinguisher component: While BDM possessed flame-retardant properties, its usage in these applications has been discontinued due to the availability of safer and more effective alternatives. NTP, RoC Profile: Bromodichloromethane: )

Current Applications:

  • Standard in drinking water analysis: BDM serves as a reference compound in the analytical process for detecting the presence of various disinfection byproducts in drinking water. NCBI, Bromodichloromethane - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds: )
  • Chemical intermediate in organic synthesis: BDM can be used as a starting material or intermediate in the synthesis of other organic compounds, although its use in this context is limited. ATSDR, Toxicological Profile for Bromodichloromethane: )

Research on the toxicological effects of BDM:

While BDM is not widely used in contemporary research, it has been the subject of investigations regarding its potential health hazards. Studies have primarily focused on:

  • Carcinogenicity: Animal studies have shown BDM to induce liver tumors in rats, raising concerns about its potential carcinogenic effects in humans. However, the available data from human studies is insufficient to establish a definitive link between BDM exposure and cancer. ATSDR, Toxicological Profile for Bromodichloromethane: )
  • Other health effects: Research suggests that BDM exposure can cause various adverse effects in animals, including developmental problems, liver damage, and kidney damage. However, the relevance of these findings to human health remains unclear and requires further investigation. ATSDR, Toxicological Profile for Bromodichloromethane: )

Bromodichloromethane is a trihalomethane with the chemical formula CHBrCl₂. It appears as a colorless, nonflammable liquid with a boiling point of 90.1 °C and a melting point of -57.1 °C. Its density is approximately 1.980 g/cm³ at 20 °C . This compound is primarily produced as a by-product during the chlorination of drinking water, where chlorine reacts with natural organic matter and bromide present in the water . Bromodichloromethane has been classified by the United States Environmental Protection Agency as a probable human carcinogen, with potential adverse health effects associated with prolonged exposure .

  • Toxicity: BDCM is classified as a probable human carcinogen by the US Environmental Protection Agency (EPA) []. Animal studies suggest potential for cancer development in the liver, kidneys, and large intestine at high exposure levels [].
  • Developmental effects: Studies suggest BDCM exposure during pregnancy might influence fetal development [].
  • Exposure routes: The most common exposure route for humans is through consumption of chlorinated drinking water []. Inhalation of contaminated air or skin contact with BDCM can also occur [].
  • Safety regulations: The EPA has set a maximum contaminant level (MCL) for total trihalomethanes (including BDCM) in drinking water at 80 parts per billion (ppb) [].
, particularly in the presence of strong bases or oxidizing agents. It decomposes when exposed to heat or flames, releasing irritating or toxic fumes . The compound can also participate in nucleophilic substitution reactions, where it acts as an electrophile due to the presence of bromine and chlorine atoms, allowing it to react with nucleophiles such as amines or alcohols .

The biological activity of bromodichloromethane is primarily linked to its potential carcinogenic effects. Studies have indicated that exposure to high levels of this compound can lead to liver and kidney damage in animal models . Furthermore, it has been shown to interact with DNA, potentially causing mutations or chromosomal changes . While the effects on human health at typical exposure levels in drinking water remain uncertain, bromodichloromethane is suspected of posing risks to reproductive health and fetal development when present in elevated concentrations .

Bromodichloromethane can be synthesized through several methods:

  • From Chloroform and Bromoform: A common method involves treating a mixture of chloroform and bromoform with triethylbenzylammonium chloride and sodium hydroxide .
  • By Chlorination: It is also formed during the chlorination process of drinking water, where chlorine reacts with naturally occurring bromides in the water supply .
  • Laboratory Synthesis: In laboratory settings, it can be prepared using specific reagents under controlled conditions to ensure purity and yield.

Research on bromodichloromethane has focused on its interactions within biological systems and its environmental impact:

  • Genotoxicity: Studies indicate that bromodichloromethane can cause genetic mutations by interacting with DNA .
  • Health Impact Assessments: Various studies have explored its effects on liver function and potential carcinogenic risks associated with long-term exposure through drinking water .
  • Environmental Persistence: Investigations into its persistence in aquatic environments highlight concerns regarding its accumulation and potential toxicity to aquatic life.

Bromodichloromethane belongs to a class of compounds known as trihalomethanes. Other similar compounds include:

Compound NameChemical FormulaKey Characteristics
ChloroformCHCl₃Colorless liquid; used as an organic solvent; less dense than water.
BromoformCHBr₃Heavier than water; used in organic synthesis; more toxic than bromodichloromethane.
ChlorodibromomethaneCHCl₂Br₂Used in refrigerants; has higher toxicity than bromodichloromethane.
Dichloroacetic acidCHCl₂COOHWater-soluble; used in pharmaceuticals; less volatile than bromodichloromethane.

Bromodichloromethane's uniqueness lies in its specific formation during water chlorination processes and its distinct balance of chlorine and bromine atoms, which contribute to its unique biological activity and environmental behavior compared to other trihalomethanes.

Physical Description

Dichlorobromomethane is a clear colorless liquid. (NTP, 1992)
COLOURLESS LIQUID.

Color/Form

Liquid
Colorless liquid

XLogP3

2.4

Boiling Point

189 °F at 760 mm Hg (NTP, 1992)
90.0 °C
90 °C

Vapor Density

Relative vapor density (air = 1): 5.6

Density

1.98 at 68 °F (NTP, 1992)
1.980 g/cu m 20 °C
1.9 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.3

LogP

2.0 (LogP)
log Kow = 2.00
2

Melting Point

-67 °F (NTP, 1992)
-57.0 °C
-57 °C

UNII

7LN464CH2O

GHS Hazard Statements

Aggregated GHS information provided by 14 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 14 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 13 of 14 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (46.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (38.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (46.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (38.46%): May cause cancer [Danger Carcinogenicity];
H351 (15.38%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Bromodichloromethane is a colorless, liquid halogenated hydrocarbon. Bromodichloromethane is used in the synthesis of chemicals and as a reagent in laboratory research. This substance is also found as a by-product in chlorinated water. Bromodichloromethane is reasonably anticipated to be a human carcinogen. (NCI05)

MeSH Pharmacological Classification

Carcinogens

Vapor Pressure

50 mm Hg at 68 °F (NTP, 1992)
50 mm Hg at 20 °C
Vapor pressure, kPa at 20 °C: 6.6

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

75-27-4

Wikipedia

Bromodichloromethane

Biological Half Life

... A single oral dose of 20 mg/kg ... /as (14)C-bromodichloromethane/ in rats is cleared very rapidly. ... In monkeys ... the half-life of a similar dose was 4 to 6 hr...

Use Classification

Chemical Classes -> Volatile organic compounds

Methods of Manufacturing

Treatment of the chlorine analog with slightly more than the stoichiometric quantity of anhydrous aluminum bromide, or with hydrogen bromide in the presence of an aluminum halide catalyst. After replacement of chlorine by bromine, the mixture is washed with cold water to remove the inorganic materials and the product is distilled.

General Manufacturing Information

Methane, bromodichloro-: ACTIVE
Bromodichloromethane is not manufactured for commercial use, but is formed in chlorinated drinking water as a result of the halogen substitution and oxidation reactions of chlorine with naturally occurring organic matter (e.g., humic or fulvic acids) in the presence of bromide.

Analytic Laboratory Methods

To support studies exploring the relation between exposure to trihalomethanes (THMs) and health effects, .... an automated analytical method using headspace solid-phase microextraction coupled with capillary gas chromatography and mass spectrometry /was developed/. This method quantitates trace levels of THMs (chloroform, bromodichloromethane, dibromochloromethane, and bromoform) and methyl tertiary-butyl ether in tap water. Detection limits of less than 100 ng/L for all analytes and linear ranges of three orders of magnitude are adequate for measuring the THMs in tap water samples tested from across the United States...
Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: bromodichloromethane; Matrix: validated for treated drinking water, wastewater, and ground water; Detection Limit: 0.19 ug/L.
Method: EPA-EAD 601; Procedure: gas chromatography with electrolytic conductivity or microcoulometric detector; Analyte: bromodichloromethane; Matrix: municipal and industrial discharges; Detection Limit: 0.1 ug/L.
Method: EPA-EAD 624; Procedure: gas chromatography/mass spectrometry; Analyte: bromodichloromethane; Matrix: water; Detection Limit: 2.2 ug/L.
For more Analytic Laboratory Methods (Complete) data for BROMODICHLOROMETHANE (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

GAS CHROMATOGRAPHY-MASS SPECTROMETRY-COMPUTER ANALYSIS WAS USED TO DETERMINE LEVELS OF VOLATILE HALOGENATED HYDROCARBONS INCL BROMODICHLOROMETHANE IN BREATH, BLOOD & URINE OF THE POPULATION OF OLD LOVE CANAL AREA, NIAGARA, NY.
A method is presented for the analysis of bromodichloromethane, and chlorodibromomethane. Blood samples are warmed and an inert gas is passed through the sample to extract the volatile halocarbons. Tissue samples are macerated in water, then treated the same as for blood samples. A Tenax gas chromatography (GC) cartridge is used to trap the vapors which are then recovered by thermal desorption and analyzed on GC/mass spectrometry. Caution should be exercised in handling the volatile components due to their suspected and proven carcinogenicity. The limits of detection of this method are approximately 3 nanograms/ml for a 10 ml blood sample and 6 nanograms/gram for 5 gram tissue samples.
Breath samples are collected on Tenax gas chromatography cartridges, dried over calcium-sulfate and analyzed using thermal desorption of volatiles into a gas chromatography/mass spectrometer. Halocarbons for which the method is suitable include bromodichloromethane, and chlorodibromomethane.
Biological monitoring methods useful for detecting halogenated alkanes and alkenes are described. The most important methods of analysis are gas chromatography with electron capture detection and gas chromatography/mass spectrometry. Solvent extraction, gas stripping and head space techniques may be combined with gas chromatography/mass spectrography for determining volatile halogenated pollutants in biological samples. Descriptions are offered of techniques for determining bromodichloromethane and other volatiles in urine, blood, milk and adipose tissue.
For more Clinical Laboratory Methods (Complete) data for BROMODICHLOROMETHANE (6 total), please visit the HSDB record page.

Storage Conditions

STORE IN COOL, DRY, WELL-VENTILATED LOCATION. SEPARATE FROM STRONG ALKALIS & STRONG MINERAL ACIDS. /CHLOROFORM/

Interactions

... The effects of glutathione (GSH) on in vivo bromodichloromethane (BDCM)toxicity and in vitro BDCM macromolecular binding were evaluated. The in vivo toxicity of BDCM in animals pretreated with buthionine sulfoximine (BSO, a glutathione synthesis inhibitor) and in untreated male Fischer 344 rats was investigated. In another experiment, covalent binding to protein and lipid was quantified after (14C)BDCM was incubated with hepatic microsomal and S9 fractions and renal microsomes from F344 rats, under aerobic and anaerobic conditions, with and without added GSH. After oral dosing with BDCM, the BSO-pretreated animals had greatly increased levels of serum indicators of hepatotoxicity and serum and urinary indicators of nephrotoxicity compared to those in animals dosed solely with BDCM. Histopathological examination revealed that hepatic necrosis was more severe than renal necrosis in the BSO-treated rats. When GSH was added to an aerobic incubation, protein binding was decreased in hepatic microsomal and S9 fractions by 92 and 83%, respectively. GSH also decreased lipid binding by 55% in hepatic microsomal incubations carried out under anaerobic conditions. Addition of GSH decreased renal microsomal protein (aerobic) and lipid binding (anaerobic) by 20 and 43%, respectively. These data indicate that GSH is an important protective factor in the toxicity associated with BDCM.
The acute hepato- and nephrotoxic potentials of two trihalomethane water contaminants, bromodichloromethane (BrCHCl2) and dibromochloromethane (Br2CHCl), were determined in male Sprague-Dawley rats. Br2CHCl possessed a greater hepatotoxic and lethal potential than BrCHCl2. However, both Br2CHCl and BrCHCl2 were weak hepatotoxicants as compared to a related trihalomethane, CHCl3. Br2CHCl and BrCHCl2 did not produce liver injury until near-lethal dosages were administered. Neither trihalomethane appeared to produce appreciable kidney injury during the 24-hr challenge period. Pretreatment of rats with acetone (15 mmol/kg, po) markedly potentiated the hepatotoxic response to BrCHCl2 and Br2CHCl. The potentiated response observed with acetone plus BrCHCl2 or Br2CHCl was equal to or greater than that observed with acetone plus an approximately equimolar dosage of CHCl3. That is, acetone appeared to convert these weak hepatotoxicants into strong hepatotoxicants.
... A rodent model of hereditary renal cancer was used to investigate the carcinogenic response to a mixture of drinking water disinfection by-products (DBPs). Rats carrying a mutation in the Tsc2 tumor suppressor gene (Eker rats) readily develop renal preneoplastic and neoplastic lesions, and are highly susceptible to the effects of renal carcinogens. Male and female Eker rats were exposed via drinking water to individual or a mixture of DBPs for 4 or 10 months. Potassium bromate, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), chloroform, and bromodichloromethane were administered at low concentrations of 0.02, 0.005, 0.4 and 0.07 g/L, respectively, and high concentrations of 0.4, 0.07, 1.8 and 0.7 g/L, respectively. Low and high dose mixture solutions were comprised of all four chemicals at either low concentrations or high concentrations, respectively, Following necropsy, each kidney was examined microscopically for preneoplastic lesions (atypical tubules and hyperplasias) and tumors. While some of the mixture responses observed in male rats did fall within the range expected for an additive response, especially at the high dose, predominantly antagonistic effects on renal lesions were observed in response to the low dose mixture in male rats and the high dose mixture in female rats. These data suggest that current default risk assessments assuming additivity may overstate the cancer risk associated with exposure to mixtures of DBPs at low concentrations..
Pretreatment of Fischer 344 rats with buthionine sulfoximine, which decreased the hepatic glutathione content by 86%, markedly accentuated the hepatic and renal toxicity of bromodichloromethane administered as a single dose (400 mg/kg bw) by gavage.
For more Interactions (Complete) data for BROMODICHLOROMETHANE (6 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

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